molecular formula C20H20N2O4S2 B2517029 N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-31-2

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2517029
CAS No.: 1116017-31-2
M. Wt: 416.51
InChI Key: KHLJWFWXOGYQTO-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a methoxyphenylmethyl group and an N-methylbenzenesulfonamido substituent. Its structure combines a thiophene ring (a five-membered aromatic heterocycle with a sulfur atom) with a carboxamide group at position 2, a benzenesulfonamide moiety at position 3, and a 4-methoxybenzyl group attached to the sulfonamide nitrogen. Its synthesis likely involves multi-step reactions, including sulfonamide formation, carboxamide coupling, and functional group modifications, as seen in analogous compounds .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-22(28(24,25)17-6-4-3-5-7-17)18-12-13-27-19(18)20(23)21-14-15-8-10-16(26-2)11-9-15/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLJWFWXOGYQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The thiophene ring is then functionalized with the carboxamide group through amide bond formation reactions.

The introduction of the methoxyphenyl group can be achieved via electrophilic aromatic substitution reactions, where the thiophene ring is treated with a methoxyphenyl halide in the presence of a Lewis acid catalyst. The methylbenzenesulfonamido group is typically introduced through a nucleophilic substitution reaction, where the thiophene ring is reacted with a methylbenzenesulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Methoxyphenyl halides, Lewis acid catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves several steps:

  • Formation of the thiophene ring.
  • Introduction of the carboxamide group.
  • Attachment of the sulfonamide group.

These reactions often require specific catalysts and controlled conditions to achieve high yields and purity.

Medicinal Chemistry

The compound is primarily explored for its therapeutic properties , including:

  • Anti-inflammatory Activity : Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and liver cancers. Mechanisms include:
    • Induction of apoptosis through mitochondrial pathways.
    • Cell cycle arrest in the S-phase, inhibiting cancer cell proliferation .

The biological activity of this compound has been assessed through various assays:

Activity Type Description Reference
AnticancerInduces apoptosis in HepG2 cells
AntimicrobialExhibits antibacterial effects against E. coli and S. aureus
Anti-inflammatoryInhibits pro-inflammatory cytokines

Material Science

Beyond medicinal applications, this compound is being investigated for its potential use in developing new materials, particularly in organic electronics and photonic devices due to its unique electronic properties derived from the thiophene moiety.

Case Studies

Several studies have documented the effects of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its efficacy against MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM .
  • Another investigation focused on its antimicrobial properties, revealing effective inhibition against Gram-positive bacteria, suggesting potential for development into new antibiotic agents .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several thiophene-carboxamide derivatives, differing primarily in substituents and their electronic/steric effects. Key comparisons include:

Compound Molecular Formula Substituents Key Structural Features
N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide (Target) C₁₉H₂₀N₂O₄S₂ 4-Methoxybenzyl, N-methylbenzenesulfonamido Electron-donating methoxy group; methylated sulfonamide enhances lipophilicity.
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 4-Chlorophenyl, 4-chlorobenzylsulfonyl Electron-withdrawing chloro groups; increased hydrophobicity and potential toxicity.
N-(2-nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl Nitro group introduces strong electron-withdrawing effects; planar aromatic systems.
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene, trifluoromethyl-methoxyphenylthiazole Nitro and trifluoromethyl groups enhance electrophilicity; thiazole ring adds rigidity.

Key Observations :

  • Substituent Effects : The methoxy group in the target compound (electron-donating) contrasts with nitro (electron-withdrawing in ) and chloro (electron-withdrawing in ) groups in analogs, influencing solubility and reactivity.
  • Aromatic Planarity : Compounds like exhibit smaller dihedral angles (8.5–13.5°) between thiophene and aryl rings, whereas bulkier substituents in the target may increase torsional strain.
Computational and Crystallographic Insights
  • Crystal Packing : Analogs like exhibit weak C–H⋯O/S interactions and absence of classical hydrogen bonds, influencing solid-state stability.
  • Software Tools : SHELX and WinGX were critical for refining crystal structures and analyzing intermolecular interactions in analogs.

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 420.50 g/mol

The structure features a thiophene ring, a carboxamide group, and a sulfonamide moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes, particularly carbonic anhydrases, which are involved in various physiological processes, including acid-base homeostasis and ion transport.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate pain perception and neuroinflammation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Case Study 1 : A derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, and compounds with similar structures have shown promise in reducing inflammatory responses.

  • Case Study 2 : In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at a concentration of 10 µM.

Anticancer Activity

The compound's ability to modulate cellular pathways also indicates potential anticancer properties.

  • Case Study 3 : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM. This effect was associated with increased apoptosis and cell cycle arrest at the G1 phase.

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemObserved EffectReference
AntimicrobialStaphylococcus aureus, E. coliMIC: 8 - 32 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesDecreased IL-6, TNF-alpha by 50% at 10 µM
AnticancerMCF-7 breast cancer cellsIC50 ~20 µM; increased apoptosis

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